

# Application Notes: AF 594 NHS Ester in Super-Resolution Microscopy

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## Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B12364994

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## Introduction

Alexa Fluor 594 (AF 594) NHS ester is a bright, photostable, red-fluorescent dye widely used in various fluorescence microscopy applications, including super-resolution microscopy (SRM).[1][2][3] Its succinimidyl ester (NHS ester) functional group allows for covalent labeling of primary amines on proteins and other biomolecules, forming a stable amide bond.[4][5][6] AF 594 exhibits high fluorescence quantum yield, pH insensitivity between pH 4 and 10, and excellent photostability, making it a robust choice for advanced imaging techniques that demand high performance from fluorescent probes.[1][3][7][8] These properties make it particularly well-suited for single-molecule localization microscopy (SMLM) techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and diffraction-unlimited techniques like STED (Stimulated Emission Depletion) microscopy.[2][9][10]

## Applications in Super-Resolution Microscopy

AF 594 is a versatile fluorophore compatible with multiple super-resolution modalities:

- **dSTORM (direct Stochastic Optical Reconstruction Microscopy):** In dSTORM, single fluorophores are photoswitched between a fluorescent "on" state and a long-lived "dark" state.[11] AF 594 can be induced to photoswitch in the presence of specific imaging buffers containing a reducing agent, enabling the temporal separation of single-molecule emissions.[12][13] This allows for the precise localization of individual molecules and the reconstruction of an image with a resolution far beyond the diffraction limit of light.[11]

- **STED (Stimulated Emission Depletion) Microscopy:** STED microscopy achieves super-resolution by using a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function.<sup>[9][10]</sup> The high photostability of AF 594 makes it a suitable dye for STED imaging, as it can withstand the high laser intensities required for efficient stimulated emission depletion.<sup>[9][14]</sup>
- **SIM (Structured Illumination Microscopy):** SIM is another super-resolution technique that can benefit from the brightness and photostability of AF 594.<sup>[10][15]</sup> While not a single-molecule technique, SIM requires bright and photostable dyes to achieve the high signal-to-noise ratio necessary for image reconstruction.<sup>[16]</sup>

## Quantitative Data

The photophysical properties and performance characteristics of AF 594 are summarized in the tables below.

Table 1: Photophysical Properties of AF 594

Property	Value	Reference
Excitation Maximum (Abs)	~590 nm	<sup>[1][17]</sup>
Emission Maximum (Em)	~617 nm	<sup>[1][17]</sup>
Molar Extinction Coefficient	~73,000 cm <sup>-1</sup> M <sup>-1</sup>	<sup>[1]</sup>
Fluorescence Quantum Yield	~0.66	<sup>[1][18][19]</sup>
Fluorescence Lifetime	~3.9 ns	<sup>[19]</sup>
Molecular Weight	~820 g/mol	<sup>[20]</sup>

Table 2: Correction Factors for Protein Conjugates

Wavelength	Correction Factor (CF)	Reference
260 nm	0.28	<sup>[6]</sup>
280 nm	0.51	<sup>[6]</sup>

## Experimental Protocols

Here are detailed protocols for labeling antibodies with **AF 594 NHS ester** and preparing samples for super-resolution microscopy.

### Protocol 1: Antibody Labeling with AF 594 NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The ratios can be scaled for different amounts.

Materials:

- 1 mg of IgG antibody in an amine-free buffer (e.g., PBS).
- **AF 594 NHS ester**.
- Anhydrous dimethylsulfoxide (DMSO).
- 1 M Sodium bicarbonate buffer (pH 8.3-8.5).[\[4\]](#)
- Purification column (e.g., Sephadex G-25) equilibrated with PBS.[\[21\]](#)
- PBS (phosphate-buffered saline), pH 7.2-7.4.

Procedure:

- Prepare the Antibody Solution:
  - Dissolve or dilute the antibody in 0.5 mL of PBS to a final concentration of 2 mg/mL.[\[20\]](#)
  - Add 50  $\mu$ L of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[\[20\]](#)  
Mix gently.
- Prepare the Dye Solution:
  - Warm a vial of **AF 594 NHS ester** to room temperature.
  - Immediately before use, dissolve the **AF 594 NHS ester** in DMSO to a concentration of 10 mg/mL.[\[5\]](#)

- Conjugation Reaction:
  - Slowly add an appropriate amount of the dissolved **AF 594 NHS ester** to the antibody solution while gently stirring. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.
  - Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[\[5\]](#)[\[20\]](#)[\[21\]](#)
- Purification of the Labeled Antibody:
  - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[\[21\]](#)
  - Load the reaction mixture onto the pre-equilibrated column.
  - Elute with PBS. The first colored fraction to elute will be the labeled antibody. The second, slower-moving colored band is the unconjugated dye.
  - Collect the antibody-containing fractions.
- Characterization and Storage:
  - Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and ~590 nm.
  - For IgGs, a DOL of 2-6 is often optimal.[\[20\]](#)
  - Store the labeled antibody at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[\[20\]](#) Protect from light.

## Protocol 2: Immunofluorescence Staining for Super-Resolution Microscopy

### Materials:

- Cells cultured on high-precision glass coverslips (#1.5 thickness).[\[22\]](#)

- Fixation buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 5% BSA in PBS).
- Primary antibody (unlabeled).
- AF 594-labeled secondary antibody (from Protocol 1).
- Washing buffer (PBS).
- Mounting medium suitable for super-resolution (e.g., a dSTORM imaging buffer or a high-refractive index mounting medium for STED/SIM).[\[14\]](#)[\[22\]](#)

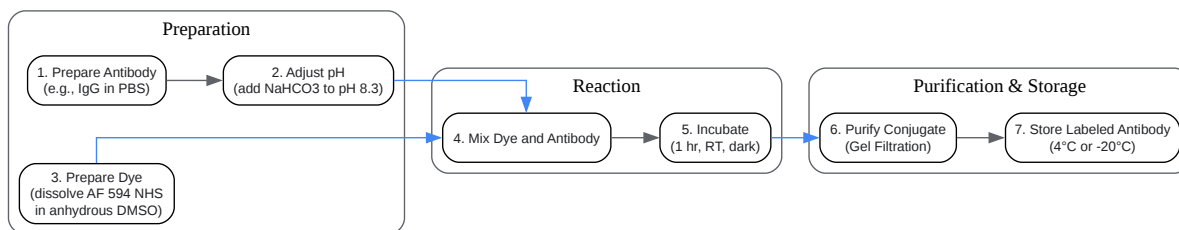
#### Procedure:

- Cell Fixation:
  - Wash cells briefly with warm PBS.
  - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
  - Wash three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
  - Incubate cells with permeabilization buffer for 10 minutes at room temperature.
  - Wash three times with PBS for 5 minutes each.
- Blocking:
  - Incubate cells with blocking buffer for 1 hour at room temperature to reduce nonspecific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary antibody in blocking buffer to its optimal concentration.

- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
  - Dilute the AF 594-labeled secondary antibody in blocking buffer.
  - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
  - Wash three times with PBS for 5 minutes each.
- Mounting:
  - For dSTORM, mount the coverslip on a slide with a freshly prepared imaging buffer (typically containing an oxygen scavenger system and a thiol).
  - For STED or SIM, use a mounting medium with a high refractive index and antifade reagents.[\[14\]](#)[\[22\]](#)
  - Seal the coverslip with nail polish or a sealant to prevent evaporation.
- Imaging:
  - Proceed with imaging on the respective super-resolution microscope.

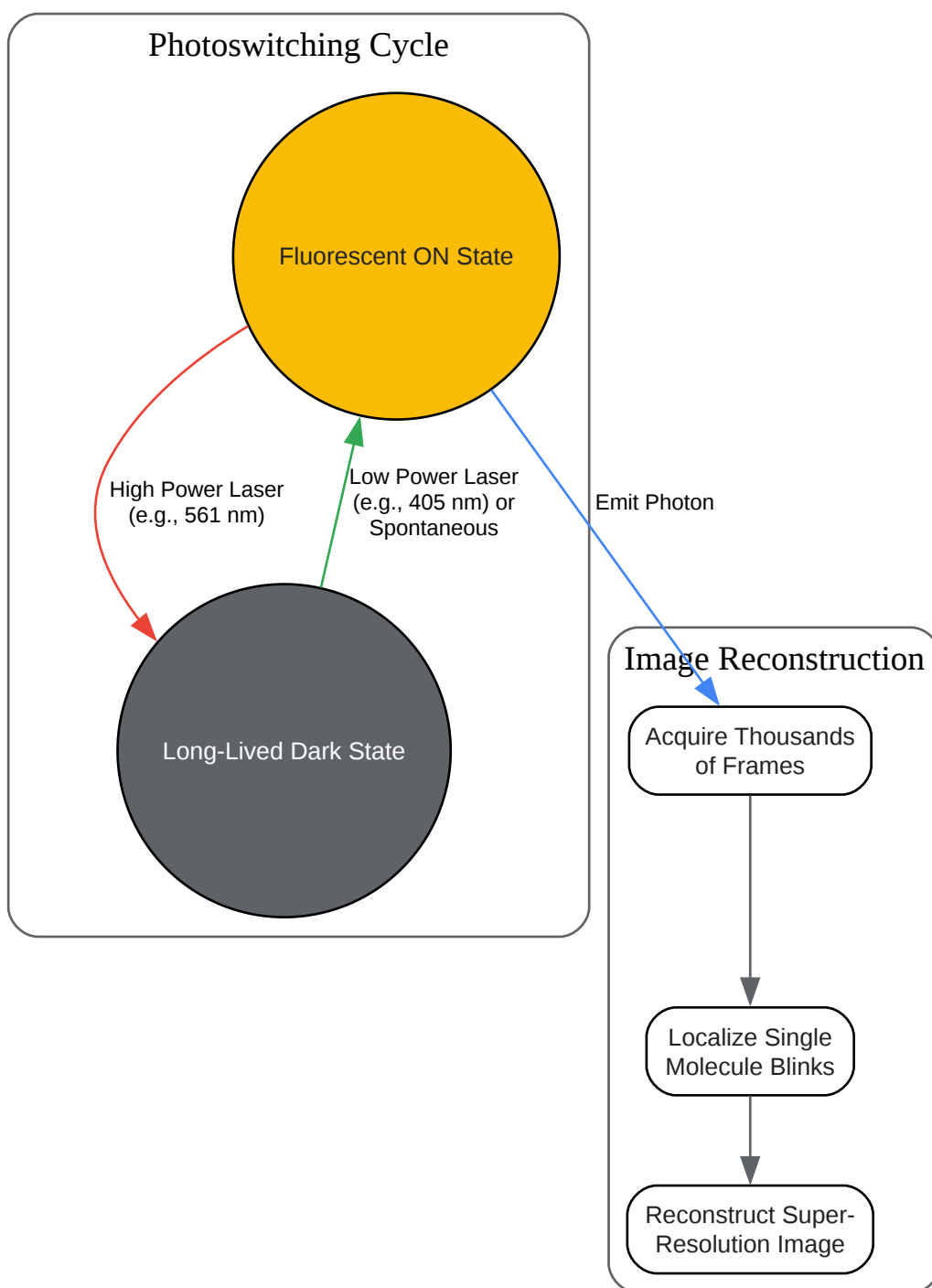
## Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of **AF 594 NHS ester** in super-resolution microscopy.



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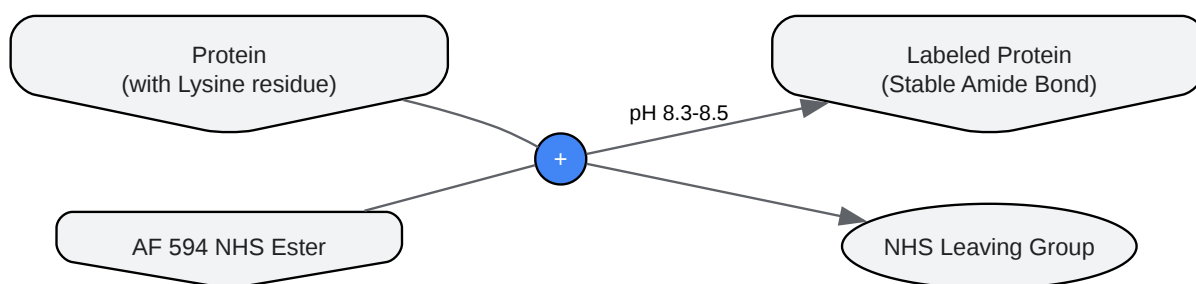
Caption: Workflow for labeling antibodies with **AF 594 NHS ester**.



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Caption: The principle of dSTORM using AF 594 photoswitching.





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Caption: Covalent labeling of proteins via NHS ester chemistry.

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